molecular formula C22H31NO2 B14260725 Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- CAS No. 206114-43-4

Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-

Katalognummer: B14260725
CAS-Nummer: 206114-43-4
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: DMVMWWXQRZDRJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- is a complex organic compound with a unique structure that combines phenolic and amine functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- typically involves multiple steps. One common approach is to start with a phenol derivative and introduce the dipropylaminoethyl and phenylethoxy groups through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are complex and may include signal transduction cascades and metabolic processes .

Eigenschaften

CAS-Nummer

206114-43-4

Molekularformel

C22H31NO2

Molekulargewicht

341.5 g/mol

IUPAC-Name

4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)phenol

InChI

InChI=1S/C22H31NO2/c1-3-14-23(15-4-2)16-12-20-10-11-21(24)22(18-20)25-17-13-19-8-6-5-7-9-19/h5-11,18,24H,3-4,12-17H2,1-2H3

InChI-Schlüssel

DMVMWWXQRZDRJE-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)CCC1=CC(=C(C=C1)O)OCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.